3-(m-Tolyl)isonicotinic acid
Overview
Description
3-(m-Tolyl)isonicotinic acid is an organic compound with the molecular formula C13H11NO2 . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position . The m-tolyl group is a functional group related to toluene .
Chemical Reactions Analysis
While the exact chemical reactions involving 3-(m-Tolyl)isonicotinic acid are not detailed in the available literature, it’s known that tolyl groups are commonly found in the structure of diverse chemical compounds. They are considered nonpolar and hydrophobic groups .Scientific Research Applications
1. Conversion of 2-Methylfuran to Diesel Fuel Precursors A novel silica supported sulfonic acid functionalized isonicotinic acid catalyst was prepared for the solvent free conversion of 2-methylfuran to diesel fuel precursors of C15 and C20 units . This catalyst was able to convert 2-methylfuran completely into condensation products .
Plant Disease Protection
Ester derivatives of isonicotinic acid have been used as potential inducers of plants’ natural immune system . These substances stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .
Predicting Physicochemical Properties
The descriptors for isonicotinic acid can be used in equations for partition of solutes between water and organic solvents to predict partition coefficients and further solubility in a host of organic solvents .
Fight Against Multidrug Resistant Tuberculosis
The synthesized compounds exhibited a significant activity when compared to first-line drugs such as isoniazid (INH) and rifampicin (RIP) and could be a good starting point to develop new lead compounds in the fight against multidrug resistant tuberculosis .
Luminescent Materials
Two new metal phosphate–oxalates were prepared under solvent-free conditions using isonicotinic acid as a structure-directing agent . These materials show intense blue-green luminescence with a high quantum yield .
Mechanism of Action
Target of Action
3-(m-Tolyl)isonicotinic acid is a derivative of isoniazid . Isoniazid is an antibiotic that is primarily used as a tuberculostatic . It is highly specific and active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .
Biochemical Pathways
The biochemical pathways affected by isoniazid involve the synthesis of mycolic acids . Mycolic acids are long fatty acids found in the cell wall of Mycobacterium species. By inhibiting the synthesis of these acids, isoniazid disrupts the formation of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
The pharmacokinetics of isoniazid and its metabolites have been studied in humans . Isoniazid can be converted to acetylisoniazid via NAT2 and then to acetylhydrazine, or to isonicotinic acid via amidases, with both pathways contributing to hydrazine formation . The pharmacokinetics of isoniazid, isonicotinic acid, acetylisoniazid, acetylhydrazine, and hydrazine have been described in antepartum and postpartum women receiving isoniazid preventative therapy .
Result of Action
The result of isoniazid’s action is the death of the Mycobacterium tuberculosis organisms . By inhibiting the synthesis of mycolic acids, an essential component of the bacterial cell wall, isoniazid causes the bacteria to become structurally weak, leading to their death .
Action Environment
The action of isoniazid can be influenced by various environmental factors. For instance, the rate of isoniazid acetylation can vary among individuals due to genetic differences in the NAT2 enzyme . This can affect the drug’s efficacy and the patient’s response to treatment . Furthermore, the presence of other medications can also influence the action of isoniazid through drug-drug interactions .
properties
IUPAC Name |
3-(3-methylphenyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)12-8-14-6-5-11(12)13(15)16/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYJKCJVVYAAMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540642 | |
Record name | 3-(3-Methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(m-Tolyl)isonicotinic acid | |
CAS RN |
100004-79-3 | |
Record name | 3-(3-Methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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